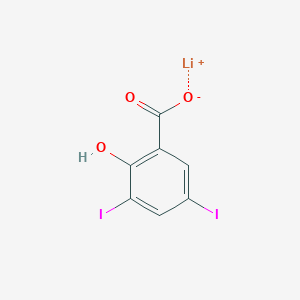

Lithium 3,5-diiodosalicylate

Description

The exact mass of the compound Lithium 3,5-diiodosalicylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium 3,5-diiodosalicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium 3,5-diiodosalicylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.Li/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBRJWWTLIAOTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C=C(C(=C1C(=O)[O-])O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-91-5 (Parent) | |

| Record name | Lithium 3,5-diiodosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3060956 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-14-5 | |

| Record name | Lithium 3,5-diiodosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 3,5-diiodosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lithium 3,5-diiodosalicylate: A Technical Guide to its Application in Biomolecule Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 3,5-diiodosalicylate (LIS) is a powerful anionic chaotropic agent widely employed in biochemical research for the solubilization and extraction of membrane-associated biomolecules. Its ability to disrupt non-covalent interactions, particularly within the complex architecture of the cell membrane, makes it an invaluable tool for isolating glycoproteins and other membrane proteins in a soluble and often functionally intact state. This technical guide provides an in-depth overview of the core properties, mechanism of action, and experimental applications of Lithium 3,5-diiodosalicylate, with a focus on providing practical information for laboratory professionals.

While the name contains "lithium," a well-known therapeutic agent for bipolar disorder, the applications of Lithium 3,5-diiodosalicylate are distinct and confined to its role as a biochemical reagent. There is no substantial evidence in the scientific literature to support its use as a pharmacological treatment for mood disorders. The therapeutic effects of lithium in psychiatry are attributed to the lithium ion itself, and not the diiodosalicylate salt.

Chemical and Physical Properties

Lithium 3,5-diiodosalicylate is a salt with the chemical formula C₇H₃I₂LiO₃. Its structure, combining a lithium cation with a di-iodinated salicylate (B1505791) anion, underpins its chaotropic activity.

| Property | Value |

| CAS Number | 653-14-5 |

| Molecular Formula | C₇H₃I₂LiO₃ |

| Molecular Weight | 395.85 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >210°C (decomposes) |

| Solubility | Soluble in water and ethanol |

Mechanism of Action: A Chaotropic Agent

The primary function of Lithium 3,5-diiodosalicylate in biomolecule extraction stems from its properties as a chaotropic agent. Chaotropic agents disrupt the structure of water, weakening the hydrophobic effect that is crucial for maintaining the native conformation of proteins and the integrity of lipid bilayers.

The mechanism can be summarized in the following steps:

-

Disruption of Water Structure: LIS ions interfere with the hydrogen-bonding network of water. This decreases the ordering of water molecules, which in turn reduces the hydrophobic forces that drive the association of nonpolar molecules.

-

Weakening of Hydrophobic Interactions: By diminishing the hydrophobic effect, LIS facilitates the solubilization of nonpolar moieties, such as the transmembrane domains of proteins and the hydrophobic tails of lipids.

-

Disruption of Non-covalent Bonds: LIS can also disrupt other non-covalent interactions, including van der Waals forces and ionic bonds, which contribute to the stability of protein complexes and their association with the cell membrane.

-

Membrane Solubilization: At sufficient concentrations, the disruptive effects of LIS lead to the solubilization of the lipid bilayer, releasing embedded proteins.

The concentration of LIS is a critical factor that can be modulated to achieve selective extraction. Lower concentrations may be sufficient to dissociate peripheral membrane proteins or disrupt protein-protein interactions within the cytoskeleton, while higher concentrations are required for the complete solubilization of integral membrane proteins.

Experimental Protocols

The versatility of Lithium 3,5-diiodosalicylate is demonstrated in its application across various experimental protocols for the isolation of specific biomolecules.

Isolation of Glycoproteins from Erythrocyte Membranes

A classic application of LIS is the extraction of glycophorins, the major sialoglycoproteins of the human red blood cell membrane.

Methodology:

-

Membrane Preparation: Erythrocyte ghosts (hemoglobin-free membranes) are prepared by hypotonic lysis of red blood cells.

-

LIS Extraction: The erythrocyte ghosts are suspended in a buffered solution containing LIS, typically at a concentration of 0.3 M.

-

Incubation: The suspension is stirred at room temperature for 15-30 minutes to allow for the solubilization of membrane components.

-

Phenol (B47542) Partitioning: An equal volume of a 50% (w/v) phenol solution is added, and the mixture is stirred. This step partitions the glycoproteins into the aqueous phase.

-

Centrifugation: The mixture is centrifuged to separate the aqueous and phenolic phases. The aqueous phase, containing the glycoproteins, is carefully collected.

-

Dialysis and Lyophilization: The collected aqueous phase is extensively dialyzed against water to remove LIS and phenol, and then lyophilized to obtain the purified glycoproteins.

A study on the isolation of glycoproteins from human red cell membranes using this method yielded a preparation that was 60% carbohydrate and 40% protein by weight.[1]

DEFND-seq: A Modern Application in Genomics

The DEFND-seq (Depletion of Extracellular Filaments for Nuclear-omics and Debris-seq) protocol utilizes LIS for the gentle dissociation of tissues to isolate intact nuclei for downstream multi-omic analyses.

Buffer Preparation:

-

LIS Solution: 100 mM Lithium 3,5-diiodosalicylate in nuclease-free water.

-

DEFND Buffer:

-

125 µL LIS Solution (100 mM)

-

50 µL Pefabloc (1 mg/mL)

-

25 µL SUPERaseIn RNase Inhibitor

-

800 µL Nuclei Isolation Buffer (NIB)

-

Experimental Workflow:

-

Homogenization: Tissue is placed in 1 mL of ice-cold DEFND Buffer in a Dounce homogenizer.

-

Douncing: The tissue is homogenized with 5 strokes of the tight pestle (A) and 5 strokes of the loose pestle (B).

-

Incubation: The homogenate is incubated on ice for 5 minutes.

-

Washing: 10 mL of Nuclei Wash buffer with RNase inhibitor is added to the homogenate.

-

Filtration: The mixture is filtered through a 35 µm cell strainer.

-

Centrifugation: The filtrate is centrifuged at 300 x g for 5 minutes at 4°C.

-

Resuspension: The supernatant is carefully removed, and the nuclear pellet is resuspended in a suitable buffer for downstream applications (e.g., 10x Genomics Nuclei Buffer).

References

An In-Depth Technical Guide to Lithium 3,5-diiodosalicylate (CAS Number 653-14-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 3,5-diiodosalicylate (LIS), CAS number 653-14-5, is a chemical compound of interest in various scientific fields.[1] Structurally, it is the lithium salt of 3,5-diiodosalicylic acid.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanisms of action, and key applications, with a focus on its utility as a research tool.

Physicochemical Properties

Lithium 3,5-diiodosalicylate is a white to light yellow solid.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 653-14-5 | [1][3] |

| Molecular Formula | C₇H₃I₂LiO₃ | [1][4] |

| Molecular Weight | 395.85 g/mol | [1][4] |

| Appearance | White to light yellow solid | [3] |

| Purity | ≥95% | [1][4] |

| Solubility | Ethanol: ≥ 100 mg/mL (252.62 mM) DMSO: 100 mg/mL (252.62 mM; requires ultrasound) | [5] |

| Storage | -20°C, sealed, away from moisture | [5] |

| InChI Key | HLBRJWWTLIAOTE-UHFFFAOYSA-M | [6] |

| SMILES | [Li+].Oc1c(I)cc(I)cc1C([O-])=O | [6] |

Synthesis

The synthesis of Lithium 3,5-diiodosalicylate typically involves a two-step process: the iodination of salicylic (B10762653) acid to form 3,5-diiodosalicylic acid, followed by its reaction with a lithium base.

Synthesis of 3,5-diiodosalicylic acid

A common method for the synthesis of 3,5-diiodosalicylic acid involves the reaction of salicylic acid with iodine monochloride in glacial acetic acid. The reaction mixture is heated to approximately 80°C, leading to the precipitation of the diiodinated product. The crude product can be purified by recrystallization from acetone-water.[7] Alternative methods include the reaction of salicylic acid with iodine in the presence of an oxidizing agent.[8]

Formation of Lithium 3,5-diiodosalicylate

The lithium salt is then prepared by reacting 3,5-diiodosalicylic acid with a stoichiometric amount of a lithium base, such as lithium hydroxide, in an aqueous or alcoholic solution. The general reaction is as follows:

I₂C₆H₂(OH)COOH + LiOH → I₂C₆H₂(OH)COOLi + H₂O

A detailed, publicly available, step-by-step protocol for the synthesis and purification of Lithium 3,5-diiodosalicylate is not readily found in the scientific literature, suggesting that it is either prepared on demand by commercial suppliers or the specific details are proprietary.

Mechanism of Action

The biological and chemical effects of Lithium 3,5-diiodosalicylate can be attributed to the actions of both the lithium cation (Li⁺) and the 3,5-diiodosalicylate anion.

Role of the Lithium Ion

The lithium ion is the active component responsible for the neuropharmacological interest in this compound.[5] While the precise mechanism of action of lithium in psychiatric disorders is still under investigation, two primary signaling pathways are known to be significantly modulated:

-

Inhibition of Glycogen Synthase Kinase-3 (GSK-3): Lithium directly and indirectly inhibits GSK-3, a serine/threonine kinase involved in a multitude of cellular processes. Direct inhibition is thought to occur through competition with magnesium ions, which are essential for GSK-3 activity. Indirect inhibition involves the activation of upstream kinases like Akt, which in turn phosphorylate and inactivate GSK-3.

-

Inhibition of Inositol (B14025) Monophosphatase (IMPase): Lithium uncompetitively inhibits IMPase, a key enzyme in the phosphoinositide signaling pathway.[2][9][10] This inhibition leads to a depletion of myo-inositol and a reduction in the levels of inositol-1,4,5-trisphosphate (IP₃), a crucial second messenger.[2] This dampening of the phosphoinositide signaling cascade is believed to contribute to lithium's mood-stabilizing effects.

Role of the 3,5-diiodosalicylate Anion

The 3,5-diiodosalicylate anion contributes to the compound's properties as a chaotropic agent. Chaotropic agents disrupt the structure of water and weaken hydrophobic interactions, which can lead to the denaturation of proteins and the dissociation of macromolecules. This property is harnessed in various biochemical applications.

Signaling Pathway Visualizations

The following diagrams illustrate the hypothesized mechanism of action of the lithium ion on its primary signaling targets.

Caption: Direct and indirect inhibition of GSK-3 by the lithium ion.

Caption: Inhibition of the inositol recycling pathway by the lithium ion.

Experimental Protocols and Applications

Lithium 3,5-diiodosalicylate is utilized in various laboratory procedures, primarily leveraging its chaotropic properties to disrupt non-covalent interactions.

Glycoprotein (B1211001) Extraction from Membranes

Lithium 3,5-diiodosalicylate is an effective agent for the solubilization and extraction of glycoproteins from cell membranes.

Experimental Workflow:

Caption: Workflow for glycoprotein extraction using LIS.

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes using standard cell fractionation techniques.

-

Solubilization: Resuspend the membrane pellet in a buffered solution containing Lithium 3,5-diiodosalicylate. The concentration of LIS may need to be optimized depending on the specific application.

-

Incubation: Incubate the suspension, typically on ice, to allow for the disruption of membrane integrity and solubilization of proteins.

-

Centrifugation: Separate the soluble fraction from the insoluble components by high-speed centrifugation.

-

Collection: The supernatant, containing the solubilized glycoproteins, is carefully collected for further analysis or purification.

Nucleic Acid Extraction (DEFND-seq Protocol)

Lithium 3,5-diiodosalicylate is a component of the DEFND (Depletion of Endogenous Nucleosomes for DNA sequencing) buffer used in the DEFND-seq protocol for the co-sequencing of RNA and DNA from individual nuclei.

DEFND Buffer Preparation (Example):

-

100 mM Lithium diiodosalicylate solution

-

Nuclei Isolation Buffer (NIB)

-

Protease inhibitors (e.g., Pefabloc)

-

RNase inhibitors (e.g., SUPERase In)

Protocol Outline:

-

Cell Lysis: Cells or tissues are homogenized in a DEFND buffer containing Lithium 3,5-diiodosalicylate.

-

Incubation: The homogenate is incubated on ice to facilitate the release of nuclei.

-

Filtration and Centrifugation: The sample is filtered to remove cellular debris, and the nuclei are pelleted by centrifugation.

-

Washing: The nuclear pellet is washed to remove residual cytoplasmic components.

-

Downstream Processing: The isolated nuclei are then processed for single-cell sequencing.

Pharmacokinetics and Toxicology

There is a lack of specific pharmacokinetic and toxicology data for Lithium 3,5-diiodosalicylate in the public domain. However, general principles of lithium salt pharmacokinetics and toxicology can provide some insight.

Pharmacokinetics

Orally administered lithium salts are generally well-absorbed, with the lithium ion being the active moiety.[4] The rate of absorption can be influenced by the specific salt form. The bioavailability of lithium is typically high, and it is distributed throughout the body. Elimination is almost exclusively via the kidneys.[4] A study on lithium salicylate (B1505791) in rats showed a different pharmacokinetic profile compared to lithium carbonate, with a lower relative bioavailability but more sustained plasma and brain levels.[3] This suggests that the diiodosalicylate anion could also influence the absorption and distribution of the lithium ion.

Comparative Pharmacokinetic Parameters of Lithium Salts in Rats:

| Parameter | Lithium Salicylate (Plasma) | Lithium Salicylate (Brain) | Lithium Lactate (Plasma) | Lithium Lactate (Brain) |

| Tₘₐₓ (h) | 24 ± 0.0 | 48 ± 0.0 | 24 ± 0.0 | 24 ± 0.0 |

| Cₘₐₓ (µg/mL or µg/g) | 2.21 ± 0.10 | 2.89 ± 0.13 | 4.54 ± 0.59 | 3.87 ± 0.40 |

| AUC₀₋₇₂ (h*µg/mL or /g) | 121.8 ± 5.71 | 153.1 ± 7.66 | 157.2 ± 19.64 | 152.0 ± 15.90 |

| Frel (vs. Li₂CO₃) | 0.35 | 0.54 | 0.45 | 0.54 |

Source: Smith et al., 2014[3]

Toxicology

Lithium has a narrow therapeutic index, and toxicity is a significant concern.[4] Symptoms of lithium toxicity can range from mild (e.g., tremor, nausea) to severe (e.g., confusion, seizures, coma). The toxicity is related to the concentration of the lithium ion in the serum. No specific LD₅₀ or detailed toxicology profile for Lithium 3,5-diiodosalicylate is publicly available. The safety data sheet for the compound indicates that it is a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[6]

Conclusion

Lithium 3,5-diiodosalicylate is a versatile chemical compound with applications stemming from the combined properties of the lithium ion and the diiodosalicylate anion. Its role as a chaotropic agent has been established in protocols for the extraction of glycoproteins and nucleic acids. The presence of the lithium ion suggests potential for its use in neuropharmacological research, likely acting through the well-characterized pathways of GSK-3 and IMPase inhibition. Further research is required to fully elucidate the specific pharmacokinetic, pharmacodynamic, and toxicological profiles of this particular lithium salt to expand its potential applications in research and drug development.

References

- 1. scbt.com [scbt.com]

- 2. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma and Brain Pharmacokinetics of Previously Unexplored Lithium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lithium 3,5-diiodosalicylate analyticalstandard 653-14-5 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 9. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]

Lithium 3,5-diiodosalicylate: A Technical Guide to its Chaotropic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium 3,5-diiodosalicylate (LIS) is a powerful chaotropic agent utilized in various biochemical applications, most notably for the selective solubilization of membrane proteins and the extraction of nucleic acids. Its efficacy stems from the ability of the 3,5-diiodosalicylate anion to disrupt the highly ordered hydrogen-bonding network of water. This disruption weakens hydrophobic interactions, leading to the destabilization and denaturation of proteins and lipid bilayers. This technical guide provides an in-depth exploration of the core mechanism of action of LIS as a chaotrope, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular processes.

The Core Mechanism: Disruption of Water Structure

At the heart of the chaotropic activity of lithium 3,5-diiodosalicylate lies the large, polarizable 3,5-diiodosalicylate anion. Unlike smaller ions that can be readily integrated into the existing water structure, the bulky and iodine-substituted aromatic ring of diiodosalicylate disrupts the local tetrahedral arrangement of water molecules.[1][2] This interference with the hydrogen-bonding network increases the entropy of the system, making it more energetically favorable for nonpolar molecules and protein side chains to be exposed to the aqueous environment.[2][3]

The primary mechanism can be broken down into the following key effects:

-

Weakening of the Hydrophobic Effect: The hydrophobic effect, a primary driving force in protein folding and membrane stability, relies on the energetic penalty of exposing nonpolar surfaces to the ordered network of water. By creating a more disordered "chaotic" water environment, LIS diminishes this penalty.[1][2][3] This allows hydrophobic regions of proteins and lipids to become more soluble in the aqueous phase, leading to denaturation and membrane disruption.

-

Destabilization of Macromolecular Structures: Proteins and lipid membranes are stabilized by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.[3] LIS disrupts this balance by altering the properties of the surrounding water, thereby destabilizing the native conformation of proteins and the integrity of lipid bilayers.[1][]

While the lithium cation in LIS is considered kosmotropic (order-making), its effect is overshadowed by the potent chaotropic nature of the large diiodosalicylate anion.[5][6]

Quantitative Data on Chaotropic Activity

The chaotropic effect of LIS is concentration-dependent, allowing for a range of applications from selective protein extraction to complete membrane solubilization.

| Application | LIS Concentration | Outcome | Reference |

| Selective Protein Solubilization | 20-30 mM | Preferential release of non-glycosylated cytoskeletal proteins (e.g., actin) from intestinal microvillus membranes. Glycoproteins largely remain in the membrane fraction. | [] |

| Total Membrane Disruption | 200 mM | Complete solubilization of intestinal brush border membrane vesicles. | [] |

Impact on Biological Structures

Protein Denaturation

LIS induces protein denaturation by disrupting the forces that maintain secondary, tertiary, and quaternary structures. The disordered water environment created by the diiodosalicylate anion penetrates the hydrophobic core of proteins, causing them to unfold.

Figure 1: LIS-induced protein denaturation pathway.

Membrane Disruption

LIS disrupts lipid bilayers by a similar mechanism. The chaotropic environment facilitates the insertion of water into the hydrophobic core of the membrane, leading to increased fluidity, pore formation, and eventual solubilization of the membrane components.

Figure 2: LIS-mediated disruption of a lipid bilayer.

Experimental Protocols

Protocol for Selective Solubilization of Membrane Proteins

This protocol is adapted from the study of intestinal microvillus membranes and can be used as a starting point for the selective extraction of peripheral or loosely associated integral membrane proteins.[]

Materials:

-

Isolated membrane vesicle preparation

-

LIS stock solution (e.g., 200 mM in a suitable buffer)

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

High-speed centrifuge

-

Spectrophotometer or SDS-PAGE equipment for protein analysis

Procedure:

-

Resuspend the purified membrane vesicles in the homogenization buffer to a final protein concentration of approximately 5-10 mg/mL.

-

Add LIS stock solution to the membrane suspension to achieve a final concentration of 20-30 mM.

-

Incubate the mixture at 4°C for 30-60 minutes with gentle agitation.

-

Centrifuge the suspension at 100,000 x g for 60 minutes at 4°C to pellet the insoluble membrane fraction.

-

Carefully collect the supernatant, which contains the solubilized proteins.

-

Analyze the protein content of the supernatant and the pellet using a protein assay (e.g., Bradford or BCA) and/or SDS-PAGE to determine the selectivity of the extraction.

Figure 3: Experimental workflow for selective protein solubilization.

Protocol for Monitoring Protein Denaturation using Intrinsic Tryptophan Fluorescence

This protocol describes a general method to quantify the chaotropic strength of LIS by monitoring the change in the fluorescence of a protein's tryptophan residues as it unfolds.

Materials:

-

Purified protein with intrinsic tryptophan fluorescence (e.g., Lysozyme)

-

Concentrated LIS stock solution

-

Native protein buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a series of protein solutions in the native buffer containing increasing concentrations of LIS.

-

Allow the solutions to equilibrate for a set period at a constant temperature.

-

Measure the tryptophan fluorescence emission spectrum (typically 300-400 nm) for each LIS concentration, using an excitation wavelength of around 295 nm.

-

As the protein unfolds, tryptophan residues become more exposed to the aqueous environment, often resulting in a red-shift (shift to longer wavelengths) of the emission maximum.

-

Plot the wavelength of maximum emission as a function of LIS concentration.

-

Fit the data to a sigmoidal curve to determine the Cm, the concentration of LIS at which 50% of the protein is denatured. This value can be used to compare the chaotropic strength of LIS to other denaturants.

Concluding Remarks

Lithium 3,5-diiodosalicylate is a potent chaotropic agent whose mechanism of action is primarily driven by the large diiodosalicylate anion's ability to disrupt the hydrogen-bonding network of water. This fundamental property allows LIS to effectively weaken hydrophobic interactions, leading to the denaturation of proteins and the solubilization of lipid membranes. The concentration-dependent nature of its effects makes it a versatile tool for a range of applications, from the gentle and selective extraction of membrane proteins to the complete disruption of cellular structures for nucleic acid purification. A thorough understanding of its chaotropic mechanism is essential for the effective application of LIS in research and biotechnology.

References

- 1. Selective release of inner core proteins from intestinal microvillus membrane by lithium diiodosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Lithium fine tunes lipid membranes through phospholipid binding - PMC [pmc.ncbi.nlm.nih.gov]

The Chaotropic Properties of Lithium 3,5-diiodosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 3,5-diiodosalicylate (LIS) is a powerful chaotropic agent utilized in biochemical and molecular biology research for the selective disruption of cellular structures and the extraction of macromolecules. Its unique properties allow for the controlled solubilization of proteins and the purification of nucleic acids, making it a valuable tool in various experimental workflows. This technical guide provides an in-depth overview of the core chaotropic properties of LIS, detailed experimental protocols, and a summary of relevant quantitative data to facilitate its effective application in the laboratory.

Core Chaotropic Properties and Mechanism of Action

LIS is an ionic compound that, in aqueous solutions, dissociates into a lithium cation (Li⁺) and a 3,5-diiodosalicylate anion. The large, polarizable diiodosalicylate anion is the primary contributor to the chaotropic nature of the salt. Chaotropic agents disrupt the structure of water, decreasing the strength of hydrophobic interactions that are crucial for maintaining the native conformation of proteins and the integrity of lipid membranes.

The mechanism of action of LIS involves the disruption of non-covalent forces. By interfering with hydrogen bonding networks in water, LIS weakens the hydrophobic effect, which drives the association of nonpolar molecules. This leads to:

-

Membrane Disruption: The lipid bilayers of cellular and organellar membranes are destabilized, leading to their solubilization. The extent of this disruption is concentration-dependent.

-

Protein Denaturation and Solubilization: LIS can unfold proteins by disrupting the hydrophobic interactions that stabilize their tertiary and quaternary structures. This property is harnessed to release proteins from cellular compartments and membrane-associated complexes.

-

Nucleic Acid Purification: The related lithium salt, lithium chloride (LiCl), is widely used for the selective precipitation of RNA. The chaotropic nature of the lithium ion contributes to this process.

Data Presentation: Quantitative Effects of Lithium 3,5-diiodosalicylate

The efficacy of LIS as a chaotropic agent is highly dependent on its concentration. The following tables summarize key quantitative data from cited literature.

| Parameter | LIS Concentration | Observation | Source |

| Protein Solubilization | |||

| Selective Release of Non-glycosylated Proteins | 20-30 mM | Preferentially releases actin and other non-glycosylated proteins from intestinal microvillus membranes. | [1] |

| Total Disruption of Membranes | 200 mM | Results in the complete disruption of intestinal brush border membrane vesicles. | [1] |

| Enzyme Activity | |||

| Retention of Activity | 30 mM | Sucrase, trehalase, leucylnaphthylamide hydrolase, γ-glutamyl transptidase, and alkaline phosphatase retain over 70% of their activity. | [1] |

| Nuclei Isolation | |||

| DEFND-seq Protocol | 100 mM | Used for the isolation of nuclei from tissues and adherent cultured cells. | |

| Glycoprotein Extraction | |||

| Extraction from Platelets | Not specified | Yields three major glycopeptides with apparent molecular weights of 145,000, 125,000, and 95,000 Da. | [2] |

| Extraction from Red Blood Cell Membranes | Not specified | Results in a homogeneous preparation that is 60% carbohydrate and 40% protein by weight. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the chaotropic properties of lithium salts.

Protocol 1: Selective Extraction of Non-Glycosylated Proteins from Cultured Cells

This protocol is adapted from the principles described for the selective release of proteins from membrane vesicles.[1]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

LIS Lysis Buffer (Low Concentration): 25 mM Tris-HCl pH 7.5, 20-30 mM Lithium 3,5-diiodosalicylate, 1x Protease Inhibitor Cocktail.

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Grow adherent cells to confluency in a culture dish.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold LIS Lysis Buffer (Low Concentration) to the dish.

-

Incubate on ice for 10-15 minutes with occasional gentle rocking.

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the intact nuclei and membrane fractions containing glycoproteins.

-

Carefully collect the supernatant, which contains the selectively extracted non-glycosylated proteins.

-

Proceed with downstream applications such as SDS-PAGE, western blotting, or immunoprecipitation.

Protocol 2: Total Protein Extraction from Cultured Cells

This protocol utilizes a higher concentration of LIS for the complete lysis of cells and solubilization of all proteins.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

LIS Lysis Buffer (High Concentration): 50 mM Tris-HCl pH 8.0, 200 mM Lithium 3,5-diiodosalicylate, 1% Triton X-100, 1x Protease and Phosphatase Inhibitor Cocktail.

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add 0.5 mL of ice-cold LIS Lysis Buffer (High Concentration) to the dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate for 30 seconds and incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the total protein extract to a new tube.

-

Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).

Protocol 3: Purification of RNA using Lithium Chloride Precipitation

This protocol leverages the chaotropic properties of lithium chloride to selectively precipitate RNA from a cell lysate.[4]

Materials:

-

Cell lysate (prepared using a suitable lysis buffer, e.g., containing guanidinium (B1211019) thiocyanate)

-

8 M Lithium Chloride (LiCl), sterile and nuclease-free

-

70% Ethanol (B145695), ice-cold and nuclease-free

-

Nuclease-free water

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

To your cell lysate, add 0.5 volumes of 8 M LiCl.

-

Mix thoroughly by inverting the tube several times.

-

Incubate the mixture at -20°C for at least 2 hours (overnight incubation can increase yield).

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

-

Carefully decant the supernatant, which contains DNA and proteins.

-

Wash the RNA pellet by adding 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

Mandatory Visualizations

Mechanism of Chaotropic Action

Caption: Mechanism of membrane disruption by Lithium 3,5-diiodosalicylate.

Experimental Workflow: Selective Protein Extraction

Caption: Workflow for selective extraction of non-glycosylated proteins using LIS.

Experimental Workflow: RNA Purification

Caption: Workflow for RNA purification using lithium chloride precipitation.

References

- 1. Selective release of inner core proteins from intestinal microvillus membrane by lithium diiodosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of human platelet glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycoproteins: isolation from cellmembranes with lithium diiodosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thermofisher.com [thermofisher.com]

Synthesis and Chemical Structure of Lithium 3,5-diiodosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of Lithium 3,5-diiodosalicylate. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and structural elucidation.

Introduction

Lithium 3,5-diiodosalicylate is a lithium salt of 3,5-diiodosalicylic acid. While its applications are still under investigation, related compounds have been explored for their potential pharmacological activities. This document outlines the synthetic pathways to this compound and details its chemical structure.

Synthesis of Lithium 3,5-diiodosalicylate

The synthesis of lithium 3,5-diiodosalicylate is a two-step process. The first step involves the synthesis of the precursor, 3,5-diiodosalicylic acid, followed by its conversion to the corresponding lithium salt.

Step 1: Synthesis of 3,5-diiodosalicylic Acid

Several methods have been reported for the synthesis of 3,5-diiodosalicylic acid from salicylic (B10762653) acid. The most common and effective methods involve the electrophilic iodination of the aromatic ring. Below are detailed protocols for two established methods.

Method A: Iodination using Iodine Monochloride

This method, adapted from Organic Syntheses, is a reliable procedure for the preparation of 3,5-diiodosalicylic acid.[1]

Experimental Protocol:

-

In a 2-liter beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

In a separate flask, prepare a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.

-

With continuous stirring, add the iodine monochloride solution to the salicylic acid solution.

-

To the reaction mixture, add 725 mL of water. A yellow precipitate of 3,5-diiodosalicylic acid will form.

-

Gradually heat the mixture to 80°C on a hot plate with constant stirring and maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration using a Büchner funnel and wash it sequentially with acetic acid and then with water.

-

Dissolve the crude product (approximately 75 g) in 100 mL of warm acetone (B3395972) and filter by gravity to remove any insoluble impurities.

-

To the filtrate, slowly add 400 mL of water with shaking to precipitate the purified 3,5-diiodosalicylic acid.

-

Filter the fine, flocculent precipitate by suction, wash with water, and dry to obtain the final product.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid | [1] |

| Reagents | Iodine Monochloride, Glacial Acetic Acid, Acetone, Water | [1] |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | ~40 minutes | [1] |

| Yield | 91-92% | [1] |

| Melting Point | 235-236°C | [1] |

Method B: Iodination using Elemental Iodine in Ethanol (B145695)

This method provides an alternative route using more common laboratory reagents.

Experimental Protocol:

-

Dissolve salicylic acid in ethanol.

-

Add elemental iodine to the solution.

-

The reaction is carried out to synthesize a crude product of 3,5-diiodosalicylic acid.

-

The crude product is then purified by an alkalized acid precipitation method.

-

The purified product is obtained through segmented heat preservation, crystallization, centrifugation, and baking.

Data Presentation:

| Parameter | Value |

| Starting Material | Salicylic Acid |

| Reagents | Elemental Iodine, Ethanol |

| Purification | Alkalized acid precipitation |

| Purity (HPLC) | >99.5% |

| Conversion Rate | Up to 98.5% |

Step 2: Synthesis of Lithium 3,5-diiodosalicylate

Proposed Experimental Protocol:

-

Suspend a known molar amount of 3,5-diiodosalicylic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

In a separate container, dissolve one molar equivalent of lithium hydroxide (B78521) monohydrate in a minimal amount of water.

-

Slowly add the lithium hydroxide solution to the stirred suspension of 3,5-diiodosalicylic acid at room temperature.

-

Continue stirring the mixture until the reaction is complete, which is typically indicated by the complete dissolution of the acid and the formation of a clear solution.

-

The solvent can be removed under reduced pressure to yield the crude lithium 3,5-diiodosalicylate.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum.

Data Presentation:

| Parameter | Description |

| Starting Material | 3,5-diiodosalicylic acid |

| Reagent | Lithium Hydroxide Monohydrate |

| Reaction Type | Acid-Base Neutralization |

| Solvent | Ethanol, Water |

| Purification | Recrystallization |

Chemical Structure of Lithium 3,5-diiodosalicylate

The chemical structure of lithium 3,5-diiodosalicylate consists of a lithium cation (Li⁺) ionically bonded to the carboxylate anion of 3,5-diiodosalicylic acid.

Molecular Formula: C₇H₃I₂LiO₃[3]

Molecular Weight: 395.85 g/mol [3]

CAS Number: 653-14-5[3]

Spectroscopic Data

Detailed spectroscopic data for lithium 3,5-diiodosalicylate is not widely published. However, the expected spectral characteristics can be inferred from the structure and from the data available for the parent compound, 3,5-diiodosalicylic acid.

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons would appear as two doublets in the aromatic region of the spectrum. The chemical shifts would be influenced by the electron-withdrawing iodine atoms and the hydroxyl and carboxylate groups.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the iodine atoms would show characteristic shifts. The carbonyl carbon of the carboxylate group would appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy (Expected): The IR spectrum would be characterized by the absence of the broad O-H stretching band of the carboxylic acid and the appearance of a strong asymmetric stretching vibration of the carboxylate group (COO⁻) typically in the region of 1550-1610 cm⁻¹. A broad O-H stretching band for the phenolic hydroxyl group would still be present.

Physicochemical Properties

A summary of the known physicochemical properties of lithium 3,5-diiodosalicylate is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃I₂LiO₃ | [3] |

| Molecular Weight | 395.85 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | >210°C (decomposes) | [4] |

| Solubility | Soluble in ethanol | [5] |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from salicylic acid to lithium 3,5-diiodosalicylate.

Caption: Synthetic pathway for Lithium 3,5-diiodosalicylate.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression of the synthesis, highlighting the key transformation at each stage.

Caption: Logical flow of the synthesis process.

References

Lithium Diiodosalicylate (LIS): A Technical Guide to its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 3,5-diiodosalicylate (LIS) is a potent anionic chaotropic agent and detergent widely utilized in biochemical and biomedical research. Its primary application lies in the non-denaturing disruption of cellular membranes to facilitate the solubilization and subsequent isolation of integral membrane proteins and glycoproteins. This technical guide provides an in-depth overview of the physical and chemical properties of LIS, detailed experimental protocols for its use, and a summary of its mechanism of action on cellular structures and signaling pathways.

Core Physical and Chemical Properties

Lithium diiodosalicylate is a salt composed of a lithium cation and a diiodosalicylate anion. The presence of the large, polarizable diiodosalicylate moiety confers upon LIS its characteristic chaotropic and detergent-like properties. The physical and chemical properties of LIS are summarized in the tables below.

Table 1: General and Physical Properties of Lithium Diiodosalicylate

| Property | Value | Reference(s) |

| Chemical Name | Lithium 3,5-diiodosalicylate | [1][2] |

| Synonyms | LIS, 2-Hydroxy-3,5-diiodobenzoic acid lithium salt | [1][2] |

| CAS Number | 653-14-5 | [1][2] |

| Molecular Formula | C₇H₃I₂LiO₃ | [1][2] |

| Molecular Weight | 395.85 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >210 °C (with decomposition) | N/A |

| Purity | ≥95% | [1] |

Table 2: Solubility Profile of Lithium Diiodosalicylate

| Solvent | Solubility | Reference(s) |

| Ethanol | ≥ 100 mg/mL | N/A |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | [4] |

| Water | Soluble | N/A |

| Methanol | Soluble | N/A |

| Dimethylformamide (DMF) | Soluble | N/A |

Note: For the preparation of stock solutions in DMSO, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic and water content can affect solubility.[4] Heating and/or sonication can aid in the dissolution of LIS.[4]

Table 3: Stability and Storage of Lithium Diiodosalicylate

| Condition | Recommendation | Reference(s) |

| Solid Form | Store tightly sealed at -20°C for long-term storage (up to 6 months). | [4] |

| Stock Solutions | Store in aliquots in tightly sealed vials at -20°C for up to one month. For use at -80°C, solutions can be stored for up to 6 months. | [4] |

| General Handling | Stable under normal laboratory conditions. Avoid strong oxidizing agents. | N/A |

Mechanism of Action: A Chaotropic Agent

LIS functions as a chaotropic agent, a substance that disrupts the structure of water and weakens hydrophobic interactions.[5][6][7] This property is central to its ability to solubilize membrane components.

The mechanism of action of LIS can be understood through the following logical progression:

Caption: Mechanism of LIS as a chaotropic agent leading to cell lysis.

The diiodosalicylate anion disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives the association of nonpolar molecules like lipids and the hydrophobic domains of integral membrane proteins.[5][8] This leads to the solubilization of these components and the ultimate disintegration of the cell membrane.

Experimental Protocols

The following are detailed methodologies for common applications of LIS in a research setting.

General Cell Lysis for Solubilization of Membrane Proteins

This protocol provides a general framework for the lysis of cultured cells to extract membrane proteins. Optimization may be required depending on the cell type and the specific protein of interest.

Materials:

-

Lithium Diiodosalicylate (LIS)

-

Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4)

-

Protease inhibitor cocktail

-

Cultured cells (adherent or in suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scraper (for adherent cells)

-

Microcentrifuge and tubes

-

Ultracentrifuge (optional, for membrane fractionation)

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

-

Lysis Buffer Preparation: Prepare the lysis buffer immediately before use. A typical starting concentration for LIS is 0.3 M in your buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4). Add protease inhibitors to the buffer.

-

Cell Lysis:

-

Pellet the harvested cells (500 x g for 5 minutes at 4°C) and discard the supernatant.

-

Resuspend the cell pellet in the LIS lysis buffer. The volume will depend on the cell pellet size; a common ratio is 1 mL of lysis buffer per 10⁷ cells.

-

Incubate the cell suspension on a rotator or rocker for 30-60 minutes at 4°C.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet insoluble cellular debris.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Downstream Processing: The solubilized proteins are now ready for downstream applications such as immunoprecipitation, affinity chromatography, or electrophoresis. It is important to note that LIS may interfere with some downstream assays and may need to be removed by dialysis or buffer exchange.

References

- 1. scbt.com [scbt.com]

- 2. 3,5-二碘水杨酸锂 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsavers.com [chemsavers.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Lithium 3,5-diiodosalicylate in Disrupting Hydrogen Bonds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium 3,5-diiodosalicylate (LIS), a potent chaotropic agent, and its application in disrupting hydrogen bonds for the isolation and analysis of cellular proteins. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding of its utility in research and development.

Introduction: The Power of Chaotropic Agents

In the intricate landscape of cellular biology, the isolation of specific proteins in their functional state is paramount. Many proteins, particularly those embedded within cellular membranes or forming the cytoskeleton, are held together by a complex network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Chaotropic agents are substances that disrupt this ordered structure, particularly the hydrogen-bonding network of water.[1] This disruption weakens the hydrophobic effect, a major force in maintaining protein structure, leading to the denaturation and solubilization of proteins and other macromolecules.[1][2]

Lithium 3,5-diiodosalicylate (LIS) is a particularly effective chaotropic salt that has been utilized for decades as a powerful tool for the selective solubilization of proteins. First described by Marchesi and Andrews in 1971 for the extraction of glycoproteins from red blood cell membranes, LIS offers a method for gently dissociating protein complexes and isolating specific protein fractions.[3]

Core Mechanism of Action: A Two-Pronged Disruption

The efficacy of LIS as a chaotropic agent stems from the combined properties of its constituent ions: the small, hard lithium cation (Li⁺) and the large, polarizable 3,5-diiodosalicylate anion. Together, they disrupt the highly ordered hydrogen bond network of water, which in turn destabilizes protein structures.

-

The Role of the Lithium Cation (Li⁺): The lithium ion, due to its high charge density, strongly interacts with water molecules, forming a stable hydration shell.[4][5] This ordering of water molecules in the immediate vicinity of the ion disrupts the natural hydrogen-bonding network of bulk water. Studies on lithium chloride have shown its capacity to denature proteins, indicating the direct contribution of the lithium ion to this process.[6]

-

The Role of the 3,5-diiodosalicylate Anion: The large diiodosalicylate anion is a key contributor to the chaotropic effect. Large, polarizable anions are known to be effective at disrupting water structure. The diffuse negative charge and the bulky, non-polar iodine atoms interfere with the tetrahedral hydrogen-bonding arrangement of water molecules, increasing the entropy of the system. This makes it more energetically favorable for non-polar protein residues, typically buried in the protein's core, to become exposed to the solvent, leading to unfolding and solubilization.

This dual mechanism of disrupting water structure and directly interacting with protein components makes LIS a potent agent for breaking down complex protein assemblies held together by hydrogen bonds and hydrophobic interactions.

Data Presentation: Quantitative Effects of LIS and Other Chaotropes

The concentration of LIS is a critical parameter that determines its effect on cellular structures. Lower concentrations can be used for selective extraction, while higher concentrations lead to complete solubilization.

Table 1: Concentration-Dependent Effects of Lithium 3,5-diiodosalicylate

| LIS Concentration | Observed Effect on Intestinal Brush Border Membrane Vesicles | Reference |

|---|---|---|

| 20-30 mM | Selective release of actin and other non-glycosylated proteins. Glycoproteins remain associated with the membrane. | [7] |

| 200 mM | Total disruption of membranes and release of all proteins. |[7] |

Table 2: Comparative Efficacy of Chaotropic Agents in Protein Extraction for Mass Spectrometry

| Chaotropic Agent | Source Material | Key Findings | Reference |

|---|---|---|---|

| Guanidine Hydrochloride (GnHCl) | Equine Tendon | Identified a total of 249 proteins. | [2] |

| Urea | Equine Tendon | Identified a total of 186 proteins. | [2] |

| RapiGest™ (detergent) | Equine Tendon | Identified a total of 123 proteins. | [2] |

| GnHCl | Complex Membrane Proteins | Favorable for increasing the number of hydrophobic peptides identified. | [8] |

| Urea | Human Plasma | Commonly used but less efficient than surfactants like SDS and DOC for improving tryptic digestion. |[7][9] |

Experimental Protocols

The following sections provide a generalized protocol for the extraction of membrane-associated proteins using LIS and an overview of common downstream analytical techniques.

This protocol is a composite based on established methods for protein extraction and the specific use of LIS for solubilizing membrane components. Optimization may be required depending on the cell type and target protein.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

LIS Extraction Buffer: e.g., 50 mM Tris-HCl pH 7.5, 20-30 mM Lithium 3,5-diiodosalicylate, 1 mM EDTA, Protease Inhibitor Cocktail.

-

High-speed centrifuge and appropriate tubes.

Procedure:

-

Cell Preparation: Harvest cells from culture and wash them 2-3 times with ice-cold PBS to remove media components. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C between washes.

-

LIS Extraction: Resuspend the final cell pellet in ice-cold LIS Extraction Buffer. The volume will depend on the size of the cell pellet. A common starting point is 10 pellet volumes.

-

Incubation: Incubate the suspension on ice for 30-60 minutes with gentle, intermittent mixing to facilitate the solubilization of membrane-associated proteins.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material, which includes integral membrane proteins, cytoskeletal elements, and nuclei.

-

Fraction Collection: Carefully collect the supernatant, which contains the LIS-solubilized proteins. The pellet can be further processed with stronger detergents or chaotropes if integral membrane proteins are the target.

-

Downstream Processing: The LIS in the supernatant must be removed before most downstream applications. This is typically achieved by dialysis against a buffer without LIS.

The protein fractions obtained after LIS extraction can be analyzed by a variety of standard biochemical techniques:

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To separate proteins based on their molecular weight and assess the purity of the extract.

-

Western Blotting: To detect specific proteins of interest using antibodies.

-

Mass Spectrometry: For comprehensive protein identification and quantitative proteomics. It is crucial to ensure that LIS is completely removed, as it can interfere with mass spectrometry analysis.

Application in Signaling Pathway Research

While LIS is not used to directly modulate signaling pathways in living cells, it is a valuable tool for the initial extraction of protein complexes involved in signal transduction. By gently disrupting membranes, LIS can help in the isolation of receptor complexes and their associated proteins for subsequent analysis.

This workflow allows researchers to "capture" a snapshot of the protein interactions occurring at the membrane at a specific point in a signaling cascade.

Conclusion

Lithium 3,5-diiodosalicylate remains a powerful and relevant tool in the biochemist's arsenal. Its potent chaotropic properties, derived from the synergistic actions of its lithium cation and diiodosalicylate anion, make it highly effective at disrupting the hydrogen bonds and hydrophobic forces that maintain the integrity of cellular membranes and protein complexes. By carefully controlling its concentration, researchers can achieve either the selective extraction of peripheral proteins or the complete solubilization of membranes. This guide provides the foundational knowledge for harnessing the capabilities of LIS in protein research, from understanding its core mechanism to applying it in experimental workflows for the study of complex biological systems.

References

- 1. youtube.com [youtube.com]

- 2. Comparison between chaotropic and detergent‐based sample preparation workflow in tendon for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoproteins: isolation from cellmembranes with lithium diiodosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic and Structural Characterization of Water-Shared Ion-Pairs in Aqueous Sodium and Lithium Hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The denatured states of ribonuclease-A: mechanism of denaturation by lithium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A quantitative study of the effects of chaotropic agents, surfactants, and solvents on the digestion efficiency of human plasma proteins by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Lithium 3,5-diiodosalicylate: A Technical Guide to Weakening Hydrophobic Interactions for Advanced Protein Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics and drug discovery, the effective isolation of proteins, particularly those embedded within the complex milieu of cellular membranes, remains a critical challenge. The inherent hydrophobicity of these proteins necessitates the use of agents that can disrupt the lipid bilayer and solubilize the target molecules without compromising their structural and functional integrity. Lithium 3,5-diiodosalicylate (LIS) has emerged as a potent chaotropic agent adept at weakening hydrophobic interactions, thereby facilitating the extraction of membrane-associated proteins, including glycoproteins, which are often recalcitrant to conventional detergent-based methods. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of LIS for protein isolation.

Core Principles: The Chaotropic Mechanism of Lithium 3,5-diiodosalicylate

Lithium 3,5-diiodosalicylate is a salt that functions as a chaotropic agent, a substance that disrupts the hydrogen-bonding network of water.[1][2] This disruption has a profound effect on the stability of macromolecules like proteins and lipid membranes by weakening the hydrophobic effect.[1][2] The hydrophobic effect is the primary force driving the folding of proteins and the formation of lipid bilayers, where nonpolar molecules or parts of molecules cluster together to minimize their contact with water.

The mechanism by which LIS weakens hydrophobic interactions can be summarized in the following steps:

-

Disruption of Water Structure: LIS, upon dissolving in an aqueous solution, interferes with the highly ordered hydrogen-bonding network of water molecules that surround nonpolar solutes.[1][2]

-

Increased Solubility of Nonpolar Groups: By creating a more disordered water environment, LIS increases the entropy of the system, which in turn makes it more energetically favorable for nonpolar amino acid residues and lipid tails to be exposed to the aqueous solvent.[1]

-

Weakening of Hydrophobic Interactions: This increased solubility of nonpolar groups effectively weakens the hydrophobic forces that hold proteins in their native conformation and maintain the integrity of the lipid bilayer.[1][2]

-

Protein Unfolding and Membrane Solubilization: At sufficient concentrations, the disruption of hydrophobic interactions leads to the unfolding of proteins and the solubilization of cellular membranes, releasing embedded proteins.

The diiodosalicylate anion, with its large, polarizable aromatic ring, is particularly effective at disrupting these interactions. The lithium cation also plays a role, potentially by interacting with phospholipid headgroups and altering membrane fluidity.

Data Presentation: Comparative Efficacy in Protein Extraction

While direct quantitative comparisons of protein yield using LIS versus other common detergents are not extensively documented in comparative studies, the literature provides strong qualitative evidence for its efficacy, particularly for specific applications. LIS is often employed when traditional detergents fail to efficiently extract certain proteins, especially glycoproteins.

| Parameter | Lithium 3,5-diiodosalicylate (LIS) | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | CHAPS |

| Type | Chaotropic Salt | Anionic Detergent | Non-ionic Detergent | Zwitterionic Detergent |

| Mechanism | Disrupts water structure, weakens hydrophobic effect.[1][2] | Denatures proteins by disrupting non-covalent bonds. | Solubilizes membrane proteins by disrupting lipid-lipid interactions. | Solubilizes membrane proteins while maintaining their native state. |

| Efficacy | Highly effective for glycoproteins and membrane proteins. | Very high solubilization power. | Good for many membrane proteins. | Effective for membrane proteins and protein complexes. |

| Protein State | Can be denaturing at high concentrations. | Denaturing, destroys biological activity. | Generally non-denaturing, preserves protein structure and function. | Mild, non-denaturing, preserves protein structure and function. |

| Applications | Extraction of glycoproteins from cell membranes, selective release of proteins.[3][4] | SDS-PAGE, Western blotting. | Functional assays, immunoprecipitation. | Isoelectric focusing, functional studies. |

| Considerations | Can interfere with some downstream assays; may require removal before functional studies. | Not suitable for functional studies. | Can interfere with UV spectroscopy. | Can be more expensive than other detergents. |

Experimental Protocols

The following protocols provide a general framework for the extraction of membrane proteins using Lithium 3,5-diiodosalicylate. Optimization may be required depending on the specific cell type, protein of interest, and downstream application.

Protocol 1: Extraction of Glycoproteins from Red Blood Cell Membranes

This protocol is adapted from methods used for the isolation of glycoproteins from erythrocyte ghosts.

Materials:

-

Packed red blood cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (5 mM sodium phosphate, pH 8.0), ice-cold

-

Lithium 3,5-diiodosalicylate (LIS) solution (e.g., 0.3 M in 50 mM Tris-HCl, pH 7.5)

-

Centrifuge (capable of >20,000 x g)

-

Dounce homogenizer

Procedure:

-

Preparation of Erythrocyte Ghosts:

-

Wash packed red blood cells three times with ice-cold PBS, centrifuging at 2,500 x g for 10 minutes at 4°C after each wash.

-

Lyse the washed red blood cells by adding 10 volumes of ice-cold lysis buffer.

-

Centrifuge the lysate at 22,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

-

Wash the ghosts repeatedly with lysis buffer until the pellet is white.

-

-

Extraction of Glycoproteins:

-

Resuspend the erythrocyte ghost pellet in 50 mM Tris-HCl, pH 7.5.

-

Add an equal volume of the LIS solution to the ghost suspension to achieve the desired final LIS concentration (typically 0.1 M to 0.3 M).

-

Stir the suspension gently at room temperature for 15-30 minutes.

-

Centrifuge the mixture at 35,000 x g for 90 minutes at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant containing the solubilized glycoproteins.

-

-

Downstream Processing:

-

The LIS can be removed from the protein extract by dialysis or size-exclusion chromatography.

-

The extracted glycoproteins can be further purified using techniques such as affinity chromatography (e.g., lectin affinity) or ion-exchange chromatography.

-

Protocol 2: General Procedure for Membrane Protein Extraction from Cultured Cells

Materials:

-

Cultured cells (adherent or suspension)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

LIS extraction buffer (e.g., 25 mM LIS in 20 mM Tris-HCl, pH 8.0, with protease inhibitors)

-

High-speed centrifuge (capable of >100,000 x g)

Procedure:

-

Cell Harvesting and Lysis:

-

For adherent cells, wash with ice-cold PBS, scrape, and collect in a centrifuge tube. For suspension cells, pellet by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Lyse the cells using a suitable method (e.g., Dounce homogenization, sonication, or nitrogen cavitation).

-

-

Isolation of Membranes:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.

-

Discard the supernatant (cytosolic fraction).

-

-

Membrane Protein Solubilization:

-

Resuspend the membrane pellet in the LIS extraction buffer. The volume will depend on the amount of membrane protein and the desired final concentration.

-

Incubate the suspension on ice or at 4°C for 30-60 minutes with gentle agitation.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

The supernatant contains the solubilized membrane proteins.

-

Mandatory Visualization

Caption: Mechanism of LIS action.

Caption: LIS Protein Extraction Workflow.

Applications in Research and Drug Development

The ability of LIS to effectively solubilize membrane proteins makes it a valuable tool in various research and drug development contexts:

-

Proteomics: LIS enables the extraction of a broader range of membrane proteins for identification and characterization by mass spectrometry.

-

Glycobiology: Its particular effectiveness in extracting glycoproteins facilitates the study of their structure, function, and role in disease.[3][4]

-

Drug Target Discovery: Many important drug targets are membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels. LIS can be used to isolate these proteins for structural studies and high-throughput screening of potential drug candidates.

-

Biomarker Identification: The extraction of membrane proteins from diseased tissues or cells can lead to the identification of novel biomarkers for diagnostic and prognostic purposes.

While LIS is a powerful solubilizing agent, its application in studying dynamic signaling pathways by preserving protein-protein interactions within large complexes is less documented. Chaotropic agents, by their nature, can disrupt non-covalent interactions that are crucial for maintaining the integrity of such complexes. However, by carefully titrating the LIS concentration, it may be possible to achieve selective solubilization of membranes while preserving some protein-protein interactions. Further research is needed to explore this potential application.

Caption: LIS in Signaling Studies.

Conclusion

Lithium 3,5-diiodosalicylate is a powerful and versatile tool for researchers and professionals in the fields of biochemistry, proteomics, and drug development. Its chaotropic properties provide an effective means of weakening hydrophobic interactions, enabling the solubilization and extraction of challenging membrane proteins and glycoproteins. While quantitative data for direct comparison with all common detergents is still emerging, the qualitative evidence and successful applications reported in the literature underscore its value. By understanding the core principles of its mechanism and carefully optimizing experimental protocols, LIS can unlock new avenues for protein discovery and characterization, ultimately advancing our understanding of cellular processes and facilitating the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 3. Glycoproteins: isolation from cellmembranes with lithium diiodosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of glycoproteins after extraction of bovine chromaffin-granule membranes with lithium di-iodosalicylate. Purification of glycoprotein II from the soluble fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Preliminary Studies Involving Lithium 3,5-diiodosalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 3,5-diiodosalicylate (LIS) is a versatile chaotropic agent utilized in biochemical and biomedical research. Its primary application lies in the selective solubilization and extraction of membrane proteins, particularly glycoproteins, by disrupting non-covalent interactions within cellular membranes. This technical guide provides a comprehensive overview of preliminary studies involving LIS, focusing on its mechanism of action, experimental protocols for protein extraction, and quantitative data from foundational research.

Core Properties and Mechanism of Action

Lithium 3,5-diiodosalicylate is an organic lithium salt with the chemical formula C₇H₃I₂LiO₃. As a chaotropic agent, LIS disrupts the structure of water, weakening the hydrophobic effect that stabilizes macromolecules like proteins and lipid bilayers. This property allows for the gentle but effective dissociation of proteins from cellular membranes.[1] The mechanism involves the interference with hydrogen bonds, van der Waals forces, and hydrophobic interactions, leading to the denaturation and solubilization of proteins.[1]

The action of LIS is concentration-dependent, enabling the selective extraction of proteins. At lower concentrations, it can preferentially release peripheral membrane proteins and cytoskeletal components, while higher concentrations lead to the disruption of the entire membrane. For instance, studies on intestinal microvillus membranes have shown that concentrations of 20-30 mM LIS can selectively release actin and other non-glycosylated proteins, while intrinsic membrane glycoproteins remain associated with the membrane.[2] Complete membrane disruption in these studies was observed at 200 mM.[2]

While the lithium component of LIS is known for its therapeutic effects in psychiatric disorders through various signaling pathways, its role in the context of LIS as a biochemical reagent is primarily to contribute to the salt's chaotropic properties.

Quantitative Data from Protein Extraction Studies

The following table summarizes quantitative findings from studies utilizing Lithium 3,5-diiodosalicylate for protein extraction. The data is limited in the available preliminary studies, reflecting an area for further quantitative research.

| Application | Cell/Tissue Type | LIS Concentration | Key Quantitative Finding | Reference |

| Glycoprotein (B1211001) Extraction | Human Red Blood Cell Membranes | Not specified in abstract | Extracted preparation was 60% carbohydrate and 40% protein by weight. | [3] |

| Selective Protein Release | Intestinal Brush Border Membrane Vesicles | 20-30 mM | Maximum selectivity for releasing actin and non-glycosylated proteins. | [2] |

| Membrane Disruption | Intestinal Brush Border Membrane Vesicles | 200 mM | Total disruption of membranes was achieved. | [2] |

| Histone Extraction from Extracellular Vesicles | Rat Oligodendrocyte Progenitor Cell Line (OLN-93) | 5-50 mM | Used for selective extraction of proteins from purified EV fractions. | [4] |

| Glycophorin Extraction | Carp (B13450389) Red Blood Cell Membranes | 0.3 M | Effective for the extraction of glycophorin. | [5] |

| Nuclei Lysis for Sequencing (DEFND Protocol) | Glioblastoma Tissue and Adherent Cultured Cells | 100 mM | Component of the DEFND buffer for nuclei isolation. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols derived from key studies involving Lithium 3,5-diiodosalicylate.

Protocol 1: Extraction of Glycophorin from Carp Red Blood Cell Membranes[5]

-

Membrane Preparation: Start with a freeze-dried preparation of carp red blood cell membranes.

-